dimethyl 2-nitroisophthalate physical and chemical properties
dimethyl 2-nitroisophthalate physical and chemical properties
An In-Depth Technical Guide on Dimethyl 2-Nitroisophthalate: Physicochemical Profiling, Synthetic Workflows, and Applications in Advanced Therapeutics
As an application scientist, I approach the synthesis and utilization of chemical intermediates not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and electronic environments. Dimethyl 2-nitroisophthalate (CAS: 57052-99-0) is a prime example of a sterically hindered, highly functionalized aromatic building block. The ortho-nitro group, wedged tightly between two methyl ester moieties, creates a unique electronic landscape that makes this compound highly valuable for synthesizing N-heterocyclic carbenes (NHCs), constructing self-immolative linkers, and serving as a critical reference standard in lenalidomide impurity profiling[1][2][3].
This whitepaper dissects the physical and chemical properties of dimethyl 2-nitroisophthalate, explains the mechanistic causality behind its synthesis, and provides self-validating protocols for its downstream integration into drug development workflows.
Physicochemical Profiling & Safety Parameters
Before deploying any intermediate into a synthetic pipeline, its physical and chemical boundaries must be established. Dimethyl 2-nitroisophthalate is a stable crystalline powder, but its handling requires an understanding of its specific reactivity profile[4].
| Property | Value / Description |
| CAS Number | 57052-99-0 |
| Molecular Formula | C10H9NO6 |
| Molecular Weight | 239.18 g/mol |
| Appearance | White to very slightly yellow crystalline powder |
| Melting Point | 132.0 °C to 136.0 °C |
| Purity Standard | >98.0% (GC) |
| Stability | Stable under normal temperatures and pressures. |
| Incompatibilities | Strong oxidizing agents. |
| Hazardous Decomposition | Carbon monoxide, oxides of nitrogen, carbon dioxide. |
Safety & Handling: According to established safety data, exposure to the dust of this compound may cause skin, respiratory, and gastrointestinal irritation. Standard PPE (chemical safety goggles, protective gloves, and a NIOSH-approved respirator) is mandatory during bulk handling to prevent localized irritation[4].
Mechanistic Synthesis & Upstream Causality
The synthesis of dimethyl 2-nitroisophthalate is a masterclass in overcoming steric hindrance. The most robust industrial route begins with the bis-oxidation of 2-nitro-m-xylene[1].
Step 1: Etard-Type Bis-Oxidation The starting material, 2-nitro-m-xylene, is subjected to an alkaline potassium permanganate ( KMnO4/NaOH ) oxidation to yield 2-nitroisophthalic acid. The Causality: Why an alkaline environment? The highly electron-deficient aromatic ring (due to the nitro group) makes the intermediate carboxylic acids susceptible to premature decarboxylation under harsh acidic oxidative conditions. The alkaline environment stabilizes the carboxylate salts, driving the bis-oxidation to completion without degrading the aromatic core.
Step 2: Sterically Hindered Esterification The resulting diacid is reacted with methanol in the presence of concentrated sulfuric acid under strong reflux to yield dimethyl 2-nitroisophthalate[1]. The Causality: Standard mild coupling agents (such as DCC or EDC) often fail here. The extreme steric bulk of the ortho-nitro group severely shields the carboxylate carbons from nucleophilic attack. Concentrated H2SO4 is required to aggressively protonate the carbonyl oxygen, increasing the electrophilicity of the sterically shielded carbon enough to allow methanol to attack, driving the Fischer esterification forward.
Caption: Synthetic pathway and downstream applications of dimethyl 2-nitroisophthalate.
Downstream Applications in Drug Development & Catalysis
The true value of dimethyl 2-nitroisophthalate lies in its downstream utility across three critical domains:
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Lenalidomide Impurity Profiling: Lenalidomide is a cornerstone therapeutic for multiple myeloma. Regulatory agencies require rigorous tracking of all synthetic impurities. Dimethyl 2-nitroisophthalate is a documented pharmacopeial impurity standard used to calibrate HPLC/MS systems, validating the purity of the final Active Pharmaceutical Ingredient (API)[3].
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N-Heterocyclic Carbenes (NHCs): By reducing the nitro group to an amine, the resulting dimethyl 2-aminoisophthalate is reacted with Grignard reagents and cyclized to form sterically demanding NHC ligands (e.g., SIPr-OMe). These ligands are essential for stabilizing Palladium catalysts in advanced cross-coupling reactions[1].
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Self-Immolative Systems: In targeted drug delivery (such as Antibody-Drug Conjugates), the amine derivative is used to construct self-immolative linkers. The methyl ester groups tune the electronic cascade required for the linker's cleavage, allowing for the controlled release of the cytotoxic payload[2].
Validated Experimental Protocols: Catalytic Hydrogenation
A protocol is only as reliable as its built-in validation steps. To convert dimethyl 2-nitroisophthalate into its highly useful amine derivative (dimethyl 2-aminoisophthalate), a catalytic hydrogenation is performed. Below is the self-validating system I employ to ensure maximum yield and safety[2].
Step-by-Step Methodology:
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System Purging (Validation: Oxygen Elimination): Load dimethyl 2-nitroisophthalate (4.0 g, 16.73 mmol) and Pd/C (10%, dry, 1.2 mol%) into a Schlenk flask. Purge the system with 3 alternating cycles of vacuum and nitrogen gas. Causality: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Purging validates that the environment is inert, preventing catalyst poisoning and laboratory fires.
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Solvent Addition: Inject ethyl acetate (45 mL) directly under a continuous nitrogen flow to suspend the reagents.
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Hydrogenation (Validation: Pressure Maintenance): Introduce a positive pressure of hydrogen gas at room temperature. Causality: While the electron-withdrawing ester groups deactivate the aromatic ring, the nitro group remains highly susceptible to reduction. Maintaining the reaction at room temperature prevents the over-reduction of the aromatic ring or the hydrolysis of the ester groups.
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Reaction Monitoring (Validation: TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot validates the termination of the reduction phase.
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Workup & Catalyst Removal: Filter the mixture through a tightly packed pad of Celite. Causality: Standard filter paper allows finely divided palladium particles to pass through, contaminating the product. Celite traps the nanoscale catalyst, ensuring the organic filtrate is completely metal-free before solvent evaporation.
Caption: Self-validating protocol for the catalytic hydrogenation of dimethyl 2-nitroisophthalate.
References
-
Pharmaffiliates. "Lenalidomide-impurities". Pharmaffiliates Reference Standards.[Link]
- Google Patents. "Syntheses of N-heterocyclic carbenes and intermediates therefor (US10759763B2)".
- Google Patents. "Self-immolative systems (US12110307B2)".
-
Cole-Parmer. "Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98% (Analogous Safety Profile)". Cole-Parmer MSDS Database.[Link]
Sources
- 1. US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor - Google Patents [patents.google.com]
- 2. US12110307B2 - Self-immolative systems - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
